N-[1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)azetidin-3-yl]-2-methoxyacetamide
Description
N-[1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)azetidin-3-yl]-2-methoxyacetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzofuran ring, an azetidine ring, and a methoxyacetamide group, which contribute to its diverse chemical properties and reactivity.
Properties
IUPAC Name |
N-[1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)azetidin-3-yl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-20-9-14(17)15-12-5-16(6-12)22(18,19)13-3-2-10-7-21-8-11(10)4-13/h2-4,12H,5-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBZIYYJEIMQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1CN(C1)S(=O)(=O)C2=CC3=C(COC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)azetidin-3-yl]-2-methoxyacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Sulfonyl Group: The benzofuran derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Azetidine Ring Formation: The azetidine ring is introduced through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Attachment of the Methoxyacetamide Group: Finally, the methoxyacetamide group is attached through an amidation reaction using methoxyacetic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)azetidin-3-yl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-[1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)azetidin-3-yl]-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)azetidin-3-yl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)azetidin-3-yl]-2-chloroacetamide
- **N-[1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)azetidin-3-yl]-2-hydroxyacetamide
Uniqueness
N-[1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)azetidin-3-yl]-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
